An In-depth Technical Guide to (4-Fluoro-2-methylphenyl)hydrazine hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to (4-Fluoro-2-methylphenyl)hydrazine hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of (4-Fluoro-2-methylphenyl)hydrazine hydrochloride, a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for its effective application in the laboratory and in the synthesis of complex molecules.
Introduction
(4-Fluoro-2-methylphenyl)hydrazine hydrochloride is a substituted phenylhydrazine derivative that serves as a versatile building block in the synthesis of various heterocyclic compounds, most notably indoles via the Fischer indole synthesis. Its unique substitution pattern, featuring a fluorine atom and a methyl group on the phenyl ring, allows for the introduction of these moieties into target molecules, influencing their physicochemical and pharmacological properties. The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base.
Chemical Identity and Structure
The fundamental identification and structural details of (4-Fluoro-2-methylphenyl)hydrazine hydrochloride are crucial for its correct application and for the interpretation of experimental results.
| Identifier | Value | Source |
| CAS Number | 439863-62-4 | [1][2] |
| Molecular Formula | C₇H₁₀ClFN₂ | [1][2] |
| Molecular Weight | 176.62 g/mol | [1] |
| IUPAC Name | (4-fluoro-2-methylphenyl)hydrazine;hydrochloride | [2] |
| Synonyms | (4-FLUORO-2-METHYLPHENYL)HYDRAZINE HCL | [1] |
graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="NH", pos="0,0.5!"]; N2 [label="NH2+", pos="-1,0!"]; C1 [label="C", pos="1,0!"]; C2 [label="C", pos="1.7,0.866!"]; C3 [label="C", pos="2.7,0.866!"]; C4 [label="C", pos="3.4,0!"]; C5 [label="C", pos="2.7,-0.866!"]; C6 [label="C", pos="1.7,-0.866!"]; F1 [label="F", pos="4.4,0!"]; C7 [label="CH3", pos="1.2,-1.732!"]; Cl [label="Cl-", pos="-2,-0.5!"];
// Bond edges N1 -- N2; N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C4 -- F1; C6 -- C7;
// Benzene ring double bonds C1 -- C2 [style=invis]; C2 -- C3 [style=bold, len=0.8]; C3 -- C4 [style=invis]; C4 -- C5 [style=bold, len=0.8]; C5 -- C6 [style=invis]; C6 -- C1 [style=bold, len=0.8]; }
Caption: Molecular structure of (4-Fluoro-2-methylphenyl)hydrazine hydrochloride.
Physical Properties
Experimental data for the physical properties of (4-Fluoro-2-methylphenyl)hydrazine hydrochloride are not widely available in the literature. Commercial suppliers generally list the compound as a solid, but specific values for melting point, boiling point, and solubility are often not provided.[1][2] This section outlines the expected properties and provides protocols for their experimental determination.
| Property | Value | Source |
| Appearance | Solid | |
| Melting Point | Not available | [1][2] |
| Boiling Point | Not available | [1][2] |
| Solubility | Sparingly soluble in water. | [3] |
Experimental Determination of Physical Properties
For researchers requiring precise physical data, the following standard protocols are recommended.
Caption: Workflow for melting point determination.
A qualitative and semi-quantitative assessment of solubility in various solvents is crucial for reaction setup and purification.
Protocol:
-
Solvent Selection: Choose a range of common laboratory solvents (e.g., water, ethanol, methanol, dichloromethane, acetone, toluene, hexane).
-
Qualitative Assessment: To 1 mL of each solvent in a test tube, add a small, accurately weighed amount (e.g., 1-2 mg) of (4-Fluoro-2-methylphenyl)hydrazine hydrochloride.
-
Observation: Observe for dissolution at room temperature with agitation. If the compound dissolves, it is considered soluble. If not, the mixture can be gently warmed to assess temperature-dependent solubility.
-
Semi-Quantitative Assessment: For solvents in which the compound is soluble, incrementally add weighed portions of the solute to a known volume of the solvent until saturation is reached (i.e., solid material remains undissolved after prolonged agitation). This provides an approximate solubility value (e.g., in mg/mL).
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydrazine protons. The aromatic region will be complex due to the substitution pattern and fluorine-proton coupling.
-
¹³C NMR: The carbon NMR spectrum will show signals for the seven carbon atoms. The carbon atoms attached to fluorine will exhibit characteristic coupling (¹JCF, ²JCF, etc.).
Infrared (IR) Spectroscopy
The IR spectrum of (4-Fluoro-2-methylphenyl)hydrazine hydrochloride is expected to show characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching of the aromatic ring and methyl group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and a strong C-F stretching band (around 1200-1250 cm⁻¹).
Synthesis Protocol
(4-Fluoro-2-methylphenyl)hydrazine hydrochloride can be synthesized from the corresponding aniline, 4-fluoro-2-methylaniline, through a two-step process involving diazotization followed by reduction.
Caption: General synthesis pathway for (4-Fluoro-2-methylphenyl)hydrazine hydrochloride.
Detailed Protocol:
-
Diazotization:
-
Dissolve 4-fluoro-2-methylaniline in concentrated hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Reduction:
-
In a separate flask, prepare a solution of a suitable reducing agent, such as tin(II) chloride dihydrate, in concentrated hydrochloric acid.
-
Cool the reducing agent solution to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the reducing agent solution with vigorous stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Isolation and Purification:
-
The resulting precipitate of (4-Fluoro-2-methylphenyl)hydrazine hydrochloride is collected by vacuum filtration.
-
Wash the crude product with a small amount of cold dilute hydrochloric acid and then with a cold organic solvent (e.g., ethanol or diethyl ether) to remove impurities.
-
The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.
-
Dry the purified product under vacuum.
-
Chemical Reactivity and Applications
The primary application of (4-Fluoro-2-methylphenyl)hydrazine hydrochloride is as a precursor in the Fischer indole synthesis .[4] This reaction involves the condensation of the hydrazine with an aldehyde or a ketone under acidic conditions to form a hydrazone, which then undergoes a[5][5]-sigmatropic rearrangement and subsequent cyclization to yield a substituted indole.[5]
Caption: Key steps in the Fischer indole synthesis.
The resulting fluorinated and methylated indoles are of significant interest in medicinal chemistry due to the often-favorable effects of fluorine on metabolic stability and binding affinity.
Safety and Handling
As with all hydrazine derivatives, (4-Fluoro-2-methylphenyl)hydrazine hydrochloride should be handled with care. While specific toxicity data for this compound is limited, related phenylhydrazine compounds are known to be toxic and potential carcinogens.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.
Conclusion
(4-Fluoro-2-methylphenyl)hydrazine hydrochloride is a valuable synthetic intermediate with significant potential in the synthesis of complex heterocyclic molecules, particularly in the field of drug discovery. While a comprehensive set of experimentally determined physical properties is not yet available in the public domain, this guide provides a framework for its synthesis, handling, and application, along with protocols for the determination of its key physical characteristics. Further research into the experimental properties of this compound would be a valuable contribution to the chemical community.
References
-
American Elements. (n.d.). (4-Fluoro-2-methylphenyl)hydrazine hydrochloride. Retrieved from [Link][1][2]
-
Wikipedia. (2023, October 29). Fischer indole synthesis. Retrieved from [Link][4]
- ChemScene. (n.d.). Certificate of Analysis: (4-Fluorophenyl)hydrazine (hydrochloride).
-
PubChem. (n.d.). (4-Fluoro-2-methylphenyl)hydrazine hydrochloride. Retrieved from [Link][6]
- Fisher Scientific. (n.d.). Safety Data Sheet.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- ChemUniverse. (n.d.). (2-fluoro-4-methylphenyl)hydrazine hydrochloride.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. americanelements.com [americanelements.com]
- 3. Page loading... [guidechem.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. (4-Fluoro-2-methylphenyl)hydrazine hydrochloride | C7H10ClFN2 | CID 47002129 - PubChem [pubchem.ncbi.nlm.nih.gov]
